Product packaging for Benzyl Demethyl (R)-Oxybutynin(Cat. No.:)

Benzyl Demethyl (R)-Oxybutynin

Cat. No.: B1162782
M. Wt: 419.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl Demethyl (R)-Oxybutynin is a chiral analytical standard designed for pharmaceutical research and development. This compound is specifically engineered for studying the metabolism and ensuring the quality control of (R)-Oxybutynin, a potent antimuscarinic agent. (R)-Oxybutynin is the enantiomer responsible for the primary therapeutic action of the racemic drug Oxybutynin, which is a competitive muscarinic acetylcholine receptor antagonist used to treat overactive bladder . The mechanism of action involves relaxing bladder smooth muscle by blocking the binding of acetylcholine to muscarinic receptors, thereby increasing bladder capacity and reducing urinary urgency and frequency . As a metabolite and process-related impurity, this compound is critical for researchers conducting quantitative bioanalysis, pharmacokinetic studies, and monitoring degradation products to ensure drug safety and purity . It serves as an essential reagent in the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Oxybutynin and its derivatives in biological matrices and pharmaceutical formulations. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₇H₃₃NO₃

Molecular Weight

419.56

Synonyms

(R)-4-(benzyl(ethyl)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Origin of Product

United States

Advanced Chemical Synthesis and Stereochemical Control Strategies

Enantioselective Synthetic Pathways to the (R)-Configuration

Achieving the correct (R)-configuration of the tertiary alcohol core is the most critical challenge in the synthesis of (R)-Oxybutynin and its derivatives. Various enantioselective methods have been developed to this end.

The asymmetric synthesis of the (R)-CHPGA precursor has been approached through several sophisticated strategies, including the use of chiral auxiliaries and asymmetric catalysis.

One notable method employs bulky chiral auxiliaries, such as substituted cis-1-amino-2-indanol derivatives, to direct the stereochemical outcome of a Grignard reaction. mdpi.com In this approach, a glyoxylic acid derivative is first esterified with the chiral auxiliary. The subsequent addition of a cyclohexylmagnesium bromide Grignard reagent occurs preferentially from the less sterically hindered face of the molecule, leading to the desired stereoisomer with high diastereoselectivity. mdpi.com

Asymmetric catalysis offers a more atom-economical approach. Several catalytic systems have been successfully applied to generate the chiral tertiary alcohol core or its precursors with high enantioselectivity. nii.ac.jp

Catalytic Asymmetric Cyanosilylation: This method involves the addition of trimethylsilyl (B98337) cyanide (TMS-CN) to a ketone precursor, cyclohexyl phenyl ketone. nih.govresearchgate.net Chiral lanthanide complexes, particularly those derived from gadolinium isopropoxide and a D-glucose-derived ligand, have proven to be effective catalysts for this transformation, yielding the corresponding (S)-cyanohydrin with high enantiomeric excess (ee). nih.govresearchgate.net This (S)-cyanohydrin is then converted in several steps to the target (S)-CHPGA. nih.govresearchgate.net The principles can be adapted to produce the (R)-enantiomer.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can be used on a precursor alkene to install the hydroxyl group stereoselectively. mdpi.com This route involves the Wittig reaction of a ketone to form an alkene, followed by osmium-catalyzed dihydroxylation under Sharpless conditions to yield a diol with high enantiomeric excess. mdpi.com Subsequent oxidation steps produce the target chiral acid. mdpi.com

Organocatalytic Aldol (B89426) Reaction: An L-proline-catalyzed asymmetric aldol reaction between cyclohexanone (B45756) and ethyl 2-oxo-2-phenylacetate has been shown to produce the aldol adduct with good yield and high diastereo- and enantioselectivity (96% ee). mdpi.comsumitomo-chem.co.jp However, converting this adduct to the final acid requires a multi-step sequence. mdpi.com

Copper-Catalyzed Ketone Allylation: A modern approach utilizes the copper hydride (CuH)-catalyzed enantioselective allylation of ketones with 1,3-dienes. mit.educhemrxiv.org This method can be used to synthesize the chiral tertiary alcohol intermediate with excellent yield and enantiopurity. mit.educhemrxiv.org

Table 1: Comparison of Asymmetric Catalysis Methods for (R)-Oxybutynin Precursor Synthesis

Catalytic Method Precursor(s) Catalyst/Ligand Example Achieved Enantioselectivity (ee) Reference(s)
Asymmetric Cyanosilylation Cyclohexyl phenyl ketone Gd(O-i-Pr)₃ / D-glucose-derived ligand 94% ee nih.gov, researchgate.net
Asymmetric Dihydroxylation 1-Cyclohexyl-1-phenylethene K₂OsO₂(OH)₂ / (DHQD)₂PHAL 92% ee mdpi.com
Asymmetric Aldol Reaction Cyclohexanone, Ethyl 2-oxo-2-phenylacetate L-Proline 96% ee mdpi.com, sumitomo-chem.co.jp

Regioselectivity is crucial during the formation of the key precursors. For instance, in the Grignard-based synthesis, the reaction must be regioselective for the ketone carbonyl of the phenylglyoxylic acid ester. mdpi.com In organocatalytic approaches, the regioselectivity of the aldol reaction between an unsymmetrical ketone and the keto-ester must be controlled. mdpi.com

More advanced regioselective functionalization techniques, such as directed metalation, can be employed to create more complex analogues. nih.gov For example, rhodium-catalyzed C-H functionalization allows for direct modification at specific positions of aromatic rings, like indoles, which could be used to synthesize precursors with varied substitution patterns for structure-activity relationship studies. nih.gov While not directly reported for Benzyl (B1604629) Demethyl (R)-Oxybutynin, these modern synthetic methods provide powerful tools for modifying aromatic precursors to explore the chemical space around the core structure. nih.gov

Precursor Chemistry and Derivatization Strategies

The synthesis of Benzyl Demethyl (R)-Oxybutynin relies on the preparation of two specifically tailored precursor molecules.

The two primary intermediates required for the final coupling reaction are:

(R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((R)-CHPGA): As detailed in section 2.1.1, this enantiomerically pure acid is the cornerstone of the molecule's chirality. It can be synthesized via multiple routes, including asymmetric catalysis or the resolution of racemic CHPGA using a chiral resolving agent like (D)-tyrosine methyl ester. newdrugapprovals.orgnewdrugapprovals.org

4-(N-benzyl-N-ethylamino)but-2-yn-1-ol: This side-chain alcohol contains the N-benzyl-N-ethylamino group that differentiates this compound from (R)-Oxybutynin (which has a diethylamino group). Its synthesis can be achieved via a Mannich-type reaction involving propargyl alcohol, formaldehyde, and N-benzylethylamine. mdpi.com

This compound is itself an analogue of (R)-Oxybutynin and serves as a synthetic intermediate for (R)-N-Desethyl Oxybutynin (B1027), a primary metabolite of the parent drug. mycafe24.comdrugbank.com The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies. gpatindia.com

SAR studies explore how modifications to a molecule's structure affect its biological activity. By comparing the activity of (R)-Oxybutynin, its N-desethyl metabolite, and other analogues, researchers can understand the role of the substituents on the nitrogen atom in binding to muscarinic receptors and in the molecule's metabolic profile. gpatindia.comnih.gov The benzyl group in the intermediate serves as a common protecting group for the secondary amine, which can be readily removed by catalytic hydrogenation in a later step to yield the N-desethyl target compound. The generation and study of such analogues are fundamental to drug development and optimization. drugbank.com

Table 2: Structural Comparison of (R)-Oxybutynin and Related Compounds

Compound Name Structure of Amine Substituent Role/Significance
(R)-Oxybutynin -N(CH₂CH₃)₂ Active pharmaceutical ingredient
This compound* -N(CH₂CH₃)(CH₂Ph) Synthetic intermediate
(R)-N-Desethyl Oxybutynin -N(CH₂CH₃)H Active metabolite of (R)-Oxybutynin

*Note: The name "this compound" is interpreted as N-benzyl-N-desethyl-(R)-oxybutynin, an intermediate for the N-desethyl metabolite.

Optimization of Reaction Conditions for Research-Scale Synthesis

The final step in synthesizing this compound is the coupling of the two key intermediates: (R)-CHPGA and 4-(N-benzyl-N-ethylamino)but-2-yn-1-ol. This is typically an esterification or transesterification reaction. mdpi.com For research-scale synthesis, optimizing reaction conditions is essential for maximizing yield and purity.

The esterification is often achieved by first activating the carboxylic acid of (R)-CHPGA. newdrugapprovals.orggoogle.com This can be done by converting it to a more reactive species, such as an acid chloride (using thionyl chloride) or a mixed anhydride (B1165640) (using an alkyl chloroformate like isobutylchloroformate). mdpi.comgoogle.com This activated intermediate is then reacted with the amino-alcohol side chain. google.com

Key parameters for optimization include:

Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used to prevent side reactions. mdpi.com

Temperature: The reaction may be run at elevated temperatures (e.g., reflux) to ensure completion. google.com

Base: A tertiary amine base, such as triethylamine (B128534) or N-methylmorpholine, may be added to neutralize the acid (e.g., HCl) generated during the formation of the activated species. mdpi.com

Purification: Purification of the final product is typically achieved through column chromatography or recrystallization to remove unreacted starting materials and byproducts.

Careful control of these conditions ensures the efficient synthesis of this compound on a research scale, providing the necessary material for further studies or conversion to its target derivatives. mdpi.comnii.ac.jp

Isotopic Labeling Approaches for Mechanistic and Analytical Studies

Isotopic labeling is a critical technique in pharmaceutical research for elucidating metabolic pathways and developing robust analytical methods. In the context of this compound, the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecular structure provides a powerful tool for detailed scientific investigation. These isotopically labeled analogues are chemically identical to the parent compound but possess a higher mass, which allows for their differentiation and quantification in complex biological matrices.

The introduction of stable isotopes has gained significant attention for its advantages in clinical pharmacokinetics and metabolic profiling. nih.govresearchgate.net Deuterium-enriched drugs, in particular, can be cost-effective and time-efficient to develop. nih.govresearchgate.net The primary applications for isotopically labeled this compound fall into two main categories: mechanistic studies and as internal standards for quantitative analysis.

Deuterium Labeling

Deuterium is the most common stable isotope used for labeling pharmaceutical compounds due to the relative ease of synthesis and the significant mass difference from hydrogen. The synthesis of deuterated analogues of this compound can be approached through various methods, including combinatorial chemistry to create a library of deuterated compounds or by using deuterium-labeled reagents during synthesis. nih.govresearchgate.netulb.ac.be For instance, strategies have been developed for the synthesis of deuterated (S)-oxybutynin that could be adapted. researchgate.net

These synthetic strategies allow for the precise placement of deuterium atoms at various positions within the this compound molecule. Common labeling patterns for related oxybutynin compounds involve substituting hydrogen with deuterium on the N-alkyl groups or the cyclohexyl ring. veeprho.com

Table 1: Examples of Isotopically Labeled Oxybutynin Analogues and Their Applications

Labeled Compound Isotopic Label Primary Application(s) Reference(s)
(R)-Oxybutynin-d11 Deuterium (d11) Internal standard for analytical research. , veeprho.com,
(S)-Oxybutynin-d11 Deuterium (d11) Research on stereospecific metabolism and pharmacokinetics. ,
N-Desethyl Oxybutynin-d5 Deuterium (d5) Labeled metabolite for use as an internal standard in bioanalytical methods. , jchps.com, medchemexpress.com

Applications in Mechanistic and Analytical Studies

Mechanistic Elucidation: Isotopically labeled this compound is invaluable for metabolism studies. By administering the labeled compound, researchers can track its passage through biological systems. Mass spectrometry can then identify metabolites by searching for the unique isotopic signature, helping to establish metabolic pathways such as N-debenzylation or N-demethylation. google.com This approach has been used to establish the formation of metabolites for the parent compound, oxybutynin. google.com

Kinetic Isotope Effect: Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of bond cleavage by cytochrome P450 enzymes. ucl.ac.uk This "kinetic isotope effect" can be studied using labeled this compound to investigate its metabolic stability and potentially design analogues with improved pharmacokinetic profiles. researchgate.net

Quantitative Bioanalysis: Stable isotope-labeled analogues are the gold standard for internal standards in quantitative mass spectrometry assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). veeprho.comnih.gov A deuterated version of this compound would be added to biological samples (e.g., plasma) at a known concentration before sample processing. jchps.comnih.gov Because the labeled standard has nearly identical physical and chemical properties to the non-labeled analyte, it can accurately account for any loss during sample extraction and for variations in instrument response. veeprho.comnih.gov This stable isotope dilution method allows for highly accurate and precise quantification of the drug in biological samples, which is essential for pharmacokinetic studies. jchps.comnih.gov

Other Isotopic Labels

While deuterium is most common, other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can also be incorporated into the this compound structure. These isotopes are particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies to probe the molecule's structure and dynamics or in metabolic studies to follow the fate of specific atoms within the carbon or nitrogen skeleton.

Following a comprehensive search of scientific literature, there is no specific data available for the chemical compound “this compound.” The existing research primarily focuses on the widely used antimuscarinic agent oxybutynin, its enantiomers ((R)- and (S)-oxybutynin), and its principal active metabolite, N-desethyloxybutynin (DEO).

Due to the strict requirement to focus solely on “this compound” and not introduce information about other compounds, it is not possible to generate the requested article with scientifically accurate and verifiable data. The provided outline requires detailed experimental findings (binding affinities, kinetic parameters, etc.) that are not present in the public domain for this specific compound.

Information is readily available for related compounds, such as:

Oxybutynin : A racemic mixture used for overactive bladder, which acts as a competitive antagonist at muscarinic receptors. nih.govnih.govnih.gov Its antimuscarinic activity is primarily attributed to the (R)-isomer. nih.gov

N-desethyloxybutynin (DEO) : The main active metabolite of oxybutynin, which shows significant binding affinity for muscarinic receptors, in some cases higher than the parent compound. nih.gov

However, generating content on these related compounds would violate the explicit instructions of the request. Therefore, the article cannot be produced as specified.

Molecular Pharmacology and Receptor Interaction Dynamics

Molecular Mechanisms of Receptor Activation or Inhibition

The primary molecular mechanism of Benzyl (B1604629) Demethyl (R)-Oxybutynin and its parent compound, (R)-Oxybutynin, involves the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors. nih.govnih.gov This inhibitory action is central to its pharmacological effects, particularly the relaxation of bladder smooth muscle. nih.govdrugbank.com The antimuscarinic activity of the racemic oxybutynin (B1027) drug is predominantly attributed to its (R)-enantiomer. nih.govnih.govnih.gov

G-Protein Coupling Efficiency and Specificity (if applicable)

The function of muscarinic acetylcholine receptors is mediated through their coupling with guanine (B1146940) nucleotide-binding proteins (G-proteins). nih.gov The specificity of this coupling dictates the cellular response upon receptor activation. Muscarinic receptors are broadly classified based on their G-protein preference: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.org

As an antagonist targeting M1 and M3 receptors, Benzyl Demethyl (R)-Oxybutynin inhibits the signaling pathways associated with Gq/11 protein activation. nih.gov The binding of an agonist like acetylcholine to the M3 receptor normally triggers a conformational change that facilitates the interaction with and activation of the Gq/11 protein. nih.govnih.gov This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. nih.gov By blocking the initial binding of acetylcholine, the antagonist prevents these necessary conformational changes in the receptor, thereby inhibiting the activation of the Gq/11 signaling cascade. nih.gov

Downstream Signaling Cascade Activation/Inhibition in Cellular Systems (e.g., cAMP, IP3, Ca2+ flux)

The inhibition of Gq/11 protein activation by this compound directly impacts downstream intracellular signaling pathways. The activation of the Gq pathway typically stimulates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic or sarcoplasmic reticulum, which leads to the release of stored calcium ions (Ca2+) into the cytosol. nih.gov This increase in intracellular Ca2+ concentration is the critical trigger for smooth muscle contraction. nih.gov By preventing the activation of the M3 receptor, this compound effectively blocks this entire sequence, inhibiting PLC activation, IP3 production, and the subsequent Ca2+ flux, which ultimately results in smooth muscle relaxation. nih.govnih.gov

While M2 and M4 receptors are coupled to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, the primary therapeutic action of oxybutynin in the bladder is mediated through the M3 receptor's Gq/11-IP3-Ca2+ pathway. nih.govnih.gov

Comparative Analysis of Molecular Activity with Parent Compounds and Analogues

The molecular activity of this compound is best understood in comparison to its parent compound, (R)-Oxybutynin, its major active metabolite N-desethyloxybutynin (DEO), and other antimuscarinic agents like tolterodine (B1663597).

(R)-Oxybutynin vs. (S)-Oxybutynin: Oxybutynin is administered as a racemic mixture, but its therapeutic antimuscarinic effects are primarily due to the (R)-enantiomer. nih.govnih.govnih.gov In contrast, the direct spasmolytic effect on smooth muscle is largely nonstereoselective. nih.gov

Oxybutynin vs. N-desethyloxybutynin (DEO): DEO is the main active metabolite of oxybutynin. nih.govdrugbank.com In vitro studies show that DEO and the parent compound have a comparable antimuscarinic effect in human detrusor muscle tissue. nih.gov Radioligand binding assays revealed that both oxybutynin and DEO have identical binding affinities (pKi) for muscarinic receptors in the detrusor. nih.gov However, DEO exhibits a significantly higher affinity for receptors in the parotid gland, which is thought to be the reason for the prominent side effect of dry mouth associated with oral oxybutynin formulations. researchgate.netnih.gov The pharmacological activity of DEO has been shown to be similar to that of (R)-oxybutynin. fda.gov

Table 1: Comparative Receptor Binding Affinities (pKi) of Oxybutynin and N-desethyloxybutynin

Compound Tissue Receptor Binding Affinity (pKi)
Oxybutynin Detrusor Muscle 8.2 nih.gov
N-desethyloxybutynin Detrusor Muscle 8.2 nih.gov
Oxybutynin Parotid Gland 8.5 nih.gov
N-desethyloxybutynin Parotid Gland 8.7 nih.gov

Oxybutynin vs. Tolterodine: Both oxybutynin and tolterodine are antimuscarinic agents used for similar therapeutic purposes. wikipedia.orgnih.gov However, clinical trials have shown that extended-release oxybutynin is significantly more effective than tolterodine at improving urge incontinence and reducing micturition frequency. nih.govccjm.org Tolterodine is considered more selective for the bladder over salivary glands compared to oxybutynin, which accounts for a different tolerability profile. wikipedia.org Despite this, both are considered first-line treatments, with the choice often depending on a balance between higher efficacy with oxybutynin and a potentially different side-effect profile with tolterodine. wikipedia.org

Pharmacokinetics and Biotransformation Research Preclinical and in Vitro Focus

In Vitro Metabolic Pathway Characterization of Oxybutynin (B1027)

Research on oxybutynin has identified key metabolic transformations.

Enzymology of Oxybutynin Biotransformation

The enzymes responsible for metabolizing oxybutynin have been well-characterized.

Stereoselective Metabolism and Chiral Inversion Analysis of Oxybutynin

Oxybutynin is a chiral compound, existing as (R)- and (S)-enantiomers.

Research has shown that the metabolism of oxybutynin can be stereoselective. In vitro studies with human liver microsomes indicated that the formation of (R)-N-desethyloxybutynin from (R)-oxybutynin was slightly slower than the formation of the (S)-enantiomer from (S)-oxybutynin. This suggests that the different spatial arrangements of the enantiomers can influence their interaction with metabolic enzymes. There is no evidence of chiral inversion, where one enantiomer is converted into the other, in the metabolism of oxybutynin.

Without specific research on "Benzyl Demethyl (R)-Oxybutynin," any discussion of its pharmacokinetics and biotransformation would be speculative. The scientific community has extensively studied the metabolic fate of oxybutynin, providing a solid understanding of its pathways and the enzymes involved. However, this knowledge cannot be directly extrapolated to the requested, and seemingly undocumented, compound. Further clarification of the compound's identity and structure is necessary to conduct a meaningful scientific review.

Role as a Metabolite of Related Compounds (e.g., Oxybutynin)

Benzyl (B1604629) Demethyl (R)-Oxybutynin, more commonly identified in scientific literature as (R)-N-desethyloxybutynin, is a principal and pharmacologically active metabolite of the anticholinergic agent, oxybutynin. nih.govwikipedia.org Following oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, located in the liver and gut wall. nih.govdrugs.comdrugbank.com This metabolic process leads to the formation of N-desethyloxybutynin, among other products. nih.govdrugs.com The plasma concentration of this N-desethyl metabolite can be significantly higher than that of the parent compound, reaching levels five to twelve times greater than oxybutynin. drugbank.comnih.gov

Metabolic Relationship to Parent Drug and Other Derivatives

The primary metabolic pathway for oxybutynin is N-deethylation, which results in the formation of N-desethyloxybutynin (DEO). nih.gov This biotransformation is a crucial step in the clearance of oxybutynin. nih.gov In addition to N-deethylation, other oxidative metabolic pathways have been identified for oxybutynin, including N-oxidation of the propargylamine (B41283) moiety and hydroxylation on the cyclohexyl ring. nih.gov The N-oxidation pathway leads to an N-oxide form which can then rearrange into an enaminoketone (Oxy-EK). nih.gov Another significant metabolite is phenylcyclohexylglycolic acid, which is considered pharmacologically inactive. nih.govdrugs.com

The formation of N-desethyloxybutynin is so significant that after oral administration of immediate-release oxybutynin, its plasma levels are substantially higher than the parent drug. wikipedia.orgnih.gov The extensive presystemic metabolism explains the low absolute bioavailability of oral oxybutynin, which is approximately 6%. nih.govnih.gov Different formulations of oxybutynin, such as extended-release (OXY-ER) and transdermal systems (OXY-TDS), alter the metabolic profile by bypassing or reducing first-pass metabolism. nih.govnih.gov This results in a lower ratio of N-desethyloxybutynin to oxybutynin compared to immediate-release oral formulations. nih.gov For instance, intravesical administration also avoids this first-pass effect, leading to metabolite concentrations that are more similar to those of the parent compound. nih.gov

Contribution to Overall Molecular Activity of the Metabolic Profile

Research comparing the effects of oxybutynin and N-desethyloxybutynin on human detrusor muscle has shown that both compounds have a similar antimuscarinic effect. nih.gov In vitro studies confirmed that both substances caused a rightward shift in the concentration-response curve for carbachol (B1668302) without depressing the maximum response, which is characteristic of competitive antagonism. nih.gov The potency of this antagonism was found to be nearly identical for both the parent drug and the metabolite in the detrusor muscle. nih.gov

Furthermore, radioligand receptor binding studies have been conducted to compare the affinity of both compounds for muscarinic receptors in different tissues. nih.gov These studies revealed that while both oxybutynin and N-desethyloxybutynin have the same binding affinity in the detrusor, the metabolite shows a significantly higher affinity for receptors in the parotid gland. nih.govnih.gov This differential affinity is believed to be a key reason for some of the side effects associated with oral oxybutynin therapy. nih.gov The therapeutic efficacy of oxybutynin is therefore likely attributable in part to the actions of its N-desethyl metabolite. nih.gov

Table 1: Comparative Antimuscarinic Activity in Human Detrusor Muscle

Compound pA2 Value (vs. Carbachol) pKi Value (Detrusor)
Oxybutynin 7.8 8.2
N-desethyloxybutynin 7.6 8.2

Data sourced from in vitro studies on human detrusor tissue. nih.gov

Table 2: Comparative Binding Affinity (pKi) in Human Tissues

Compound Detrusor Muscle Parotid Gland
Oxybutynin 8.2 8.5
N-desethyloxybutynin 8.2 8.7

Data sourced from radioligand receptor binding studies. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles

Contribution of Chirality to Receptor Binding and Functional Activity

Chirality plays a pivotal role in the pharmacological profile of oxybutynin (B1027), with its antimuscarinic effects being highly stereoselective. The anticholinergic activity is predominantly attributed to the (R)-enantiomer nih.govsemanticscholar.orgnih.gov. In vitro studies have consistently demonstrated that (R)-Oxybutynin has a significantly higher binding affinity for muscarinic receptors than its (S)-counterpart nih.gov.

Research comparing the enantiomers at M1, M2, and M3 muscarinic receptor subtypes reveals pronounced stereoselectivity at all three sites. The potency of (R)-Oxybutynin is substantially greater than that of (S)-Oxybutynin, with isomeric affinity ratios ((S) vs (R)) ranging from 12 to 88-fold depending on the receptor subtype nih.gov. Both the racemate and (R)-Oxybutynin show a slight selectivity (2 to 4-fold) for M1 and M3 receptors over the M2 subtype nih.gov. This preference is significant as M3 receptors are the primary mediators of detrusor muscle contraction in the bladder mdpi.com.

This stereoselectivity extends to the primary active metabolite, N-desethyloxybutynin (DEO). Studies on human cloned muscarinic receptors (m1-m5) have shown that the R-enantiomers of both oxybutynin and DEO are generally more potent than their respective S-enantiomers nih.govresearchgate.net. This underscores the critical importance of the specific three-dimensional arrangement of the atoms at the chiral center for effective interaction with the receptor's binding site.

Impact of Benzylic Demethylation on Pharmacophore Recognition and Activity

While the term "benzylic demethylation" is not chemically precise for oxybutynin, the metabolic process of N-dealkylation, specifically the removal of an ethyl group from the tertiary amine, significantly influences its pharmacological profile. This process, mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall, converts oxybutynin into its major active metabolite, N-desethyloxybutynin (DEO) mdpi.comnih.govdroracle.ai.

DEO is not an inactive byproduct; it is a potent antimuscarinic agent in its own right droracle.ai. In fact, studies have shown that DEO is more potent than the parent compound, oxybutynin, in binding to human cloned muscarinic receptors nih.govresearchgate.net. Specifically, in vitro experiments in rats demonstrated that the binding affinity of DEO for muscarinic receptors in the bladder, submaxillary gland, and colon was approximately twice as great as that of oxybutynin nih.gov. Similarly, research on human tissues found that DEO showed a 4 to 5 times higher affinity for muscarinic receptors than oxybutynin auajournals.org.

Importance of Ester Moiety and Amine Functionality

The structure of oxybutynin contains key functional groups that are critical for its activity as a muscarinic antagonist. The general pharmacophore for most antimuscarinic agents includes an ester group and a basic amine group, separated by a carbon chain jove.compharmacy180.com.

Ester Moiety : The ester linkage in oxybutynin is considered essential for potent anticholinergic activity jove.com. The large, hydrophobic acyl portion of the ester, which in oxybutynin consists of a phenyl and a cyclohexyl ring attached to a hydroxyl-bearing carbon, enhances binding to the muscarinic receptor pharmacy180.com. These bulky groups are thought to bind to regions of the receptor outside the primary acetylcholine (B1216132) binding site, effectively blocking agonist access jove.com. Hydrolysis of the ester group leads to inactive metabolites, such as phenylcyclohexylglycolic acid, highlighting the necessity of the intact ester for receptor antagonism nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For muscarinic antagonists like oxybutynin, QSAR helps in understanding the specific molecular properties that govern receptor binding and in designing new molecules with improved potency and selectivity nih.gov.

Two primary approaches are used in QSAR modeling:

Ligand-Based QSAR : This method is employed when the three-dimensional structure of the target receptor is unknown. It relies on analyzing a series of molecules with known activities to build a model, or pharmacophore, that defines the essential structural features required for activity youtube.com. For muscarinic antagonists, this involves aligning a set of active compounds and identifying common features, such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the ester), hydrophobic regions (the phenyl and cyclohexyl rings), and a positive ionizable feature (the tertiary amine) nih.gov. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models that relate the steric and electrostatic fields of the molecules to their biological activity nih.govmdpi.commdpi.com.

Structure-Based QSAR : With the successful crystallization and elucidation of the 3D structures of muscarinic receptors (like the M2 and M3 subtypes), structure-based approaches have become more feasible nih.govnih.govresearchgate.net. This method uses the receptor's structure to model how different ligands bind within the active site. Molecular docking simulations can place ligands like (R)-Oxybutynin into the receptor's binding pocket to predict their orientation and binding energy nih.govresearchgate.net. This allows for a more rational design of new antagonists by exploiting specific interactions with amino acid residues in the binding site. For example, knowing the structure of the M3 receptor allows for the design of ligands that specifically interact with its unique residues to achieve subtype selectivity nih.gov.

Computational models are increasingly used to predict the binding affinity of ligands for their target receptors before they are synthesized, saving time and resources arxiv.orgcolumbia.edu. For muscarinic receptors, these models can be developed using either ligand- or structure-based QSAR approaches.

The models correlate calculated molecular descriptors (e.g., volume, electronic properties, hydrophobicity) with experimentally determined binding affinities (like Ki or IC50 values) nih.govresearchgate.net. For instance, a QSAR study might find that for a series of muscarinic antagonists, affinity for the M3 receptor is primarily influenced by the electronic character of substituents, while M2 affinity is more dependent on the size and steric properties of the molecule. These models can then be used to screen virtual libraries of compounds to identify new potential ligands with high predicted affinity and selectivity mdpi.commdpi.com. The accuracy of these predictive models is validated using external test sets of compounds with known activities to ensure their reliability for designing novel therapeutic agents mdpi.commdpi.com.

Advanced Analytical Methodologies for Research and Discovery

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Research Matrices

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary tool for the detection and quantification of Benzyl (B1604629) Demethyl (R)-Oxybutynin and related compounds in various research samples. lu.se This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing trace levels of analytes in complex biological fluids like plasma. lu.senih.gov The method's high selectivity allows for accurate measurement even in the presence of other endogenous materials. jchps.com

A critical challenge in the analysis of (R)-Oxybutynin is its separation from its corresponding (S)-enantiomer. LC-MS/MS methods have been specifically developed to achieve this chiral separation. This is typically accomplished by using a chiral stationary phase (CSP) column that interacts differently with each enantiomer, allowing them to be separated chromatographically before detection by the mass spectrometer. nih.gov

One successful approach involves using a polysaccharide-based chiral column, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. nih.gov The choice of mobile phase is also critical for achieving optimal separation. A combination of organic solvents and buffers is carefully optimized to maximize the resolution between the enantiomeric peaks. nih.gov For example, a mixture of acetonitrile, 2-propanol, and methanol (B129727) with an ammonium (B1175870) bicarbonate buffer has been effectively used. nih.gov

Table 1: Example Chromatographic Conditions for Chiral Separation of Oxybutynin (B1027) Enantiomers
ParameterConditionSource
Column Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm) nih.gov
Mobile Phase A Acetonitrile:10mM Ammonium Bicarbonate (80:20, v/v) nih.gov
Mobile Phase B 2-Propanol:Methanol (50:50, v/v) nih.gov
Composition Mobile Phase A:Mobile Phase B (20:80, v/v) nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

LC-MS/MS is extensively used for the quantitative analysis of oxybutynin and its metabolites, such as N-desethyloxybutynin, in preclinical research samples, particularly rodent plasma. nih.gov These methods are validated to ensure they meet stringent criteria for accuracy, precision, linearity, and sensitivity. nih.gov Sample preparation typically involves liquid-liquid extraction to isolate the analytes from the plasma matrix, followed by concentration and reconstitution in a suitable solvent for injection into the LC-MS/MS system. jchps.comnih.gov

Quantitative performance is established by constructing calibration curves over a specific concentration range. The methods demonstrate excellent linearity and sensitivity, with lower limits of quantification (LLOQ) often in the picogram to low nanogram per milliliter range. nih.govjchps.com

Table 2: Performance Characteristics of LC-MS/MS Quantitative Methods for Oxybutynin and Metabolites
AnalyteMatrixLinear Range (ng/mL)Precision (RSD%)Accuracy (RE%)Source
(R)-OxybutyninHuman Plasma0.025 - 10.0Not specifiedNot specified nih.gov
OxybutyninHuman Plasma0.049 - 13.965Not specifiedNot specified jchps.com
OxybutyninRat Plasma0.0944 - 189≤ 14%Within ±7.6% nih.gov
N-desethyloxybutyninRat Plasma0.226 - 18.0≤ 14%Within ±7.6% nih.gov
(R)-N-desethyloxybutyninHuman Plasma0.25 - 100Not specifiedNot specified nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the confirmation of stereochemistry. scielo.br It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure determination.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully characterize the structure of Benzyl Demethyl (R)-Oxybutynin.

1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR identifies the different carbon environments in the molecule. scielo.br

2D NMR (COSY, HSQC, HMBC): These techniques reveal correlations between different nuclei to piece together the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out proton networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.

To understand how this compound interacts with its biological targets, ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR can be employed. STD NMR is a powerful method for identifying which parts of a ligand are in close proximity to a macromolecular receptor, such as a protein. nih.gov

In an STD NMR experiment, a selective radiofrequency pulse is used to saturate protons on the receptor. This saturation is transferred via spin diffusion to the protons of a ligand that is bound to the receptor. By subtracting a spectrum where the receptor is not saturated from one where it is, a "difference" spectrum is obtained which shows signals only from the ligand protons that received the saturation. The intensity of these signals directly correlates with their proximity to the receptor's binding surface, thus mapping the binding epitope of the ligand. nih.gov This technique is highly valuable for characterizing binding modes and guiding drug discovery efforts.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a single-enantiomer drug like this compound is a critical aspect of pharmaceutical development and quality control. americanpharmaceuticalreview.com Several high-performance analytical techniques are used for this purpose.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely employed method for enantiomeric purity assessment. americanpharmaceuticalreview.comwvu.edu As described in section 6.1.1, these specialized columns can effectively separate enantiomers, allowing for the quantification of the desired enantiomer relative to the undesired one. nih.gov The high efficiency of modern HPLC columns provides excellent resolution, enabling the detection of even small amounts of the enantiomeric impurity. mdpi.com

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. mdpi.com In CE, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the running buffer. wvu.edunih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the applied electric field, leading to their separation. CE offers advantages such as high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. americanpharmaceuticalreview.commdpi.com

Table 3: Overview of Chiral Separation Techniques for Enantiomeric Purity
TechniquePrincipleKey ComponentsAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Chiral column (e.g., polysaccharide-based), optimized mobile phase.High resolution, robustness, widely applicable, established methodology. americanpharmaceuticalreview.commdpi.com
Capillary Electrophoresis (CE) Differential mobility of transient diastereomeric complexes formed with a chiral selector in the buffer.Chiral selector (e.g., cyclodextrins) in the background electrolyte.High efficiency, rapid analysis, low sample/reagent consumption. wvu.edumdpi.com
High-Speed Counter-Current Chromatography (HSCCC) Partitioning between two immiscible liquid phases where a chiral selector is added to one phase.Two-phase solvent system, chiral selector (e.g., hydroxypropyl-β-cyclodextrin).Preparative scale separation, no solid support matrix. nih.gov

Spectroscopic Methods for Molecular Conformation and Dynamics

Spectroscopic techniques provide invaluable information on the three-dimensional structure and dynamic behavior of chiral molecules, which are critical determinants of their biological activity.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com It is exceptionally sensitive to the stereochemistry and conformation of a molecule in solution. nih.gov For this compound, CD spectroscopy can be used to determine its absolute configuration and study its conformational dynamics. creative-proteomics.commdpi.com

The CD spectrum provides a unique fingerprint for a specific enantiomer. Furthermore, conformational changes in the molecule, which may be induced by solvent, temperature, or binding to a biological target like a muscarinic receptor, can be monitored by observing changes in the CD spectrum. mdpi.com This makes CD a powerful tool for investigating drug-receptor interactions and the structural basis of stereoselective binding. creative-proteomics.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. springernature.com It is widely applied in drug discovery to quantify the binding kinetics of small molecules to macromolecular targets, such as proteins or receptors. nih.govmdpi.com

In the context of this compound, an SPR experiment would typically involve immobilizing its target, the M3 muscarinic receptor, onto a sensor chip. The compound is then flowed over the chip surface in a solution. springernature.com The binding and dissociation are monitored by measuring changes in the refractive index at the surface. nih.gov This allows for the precise determination of key kinetic parameters:

Association rate constant (k_on): The rate at which the compound binds to the receptor.

Dissociation rate constant (k_off): The rate at which the compound dissociates from the receptor.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated from the ratio of k_off / k_on.

This kinetic data is crucial for understanding the compound's duration of action and pharmacological effect at its target. nih.govresearchgate.net

For nearly five decades, the definitive 3D crystal structure of oxybutynin remained elusive due to limitations in growing crystals large enough for conventional X-ray diffraction (XRD). biorxiv.orgnih.gov The advent of Microcrystal Electron Diffraction (MicroED) has overcome this barrier. biorxiv.orgfrontiersin.org MicroED is a cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for XRD. frontiersin.org

Recently, researchers successfully used MicroED to unveil the 3D structure of oxybutynin hydrochloride. biorxiv.orgnih.gov This breakthrough analysis corrected inconsistencies from previous powder XRD studies and provided a precise atomic model. biorxiv.org Using this improved structure, molecular docking studies were performed to investigate the binding mechanism between (R)-oxybutynin and the M3 muscarinic receptor (M3R), revealing key contact residues and conformational changes within the receptor's binding pocket. biorxiv.orgnih.gov This work highlights the immense potential of MicroED for elucidating the structures of challenging pharmaceutical compounds and informing future drug design. biorxiv.orgnih.gov

Table 2: Crystallographic Data for Oxybutynin Hydrochloride via MicroED

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.39
b (Å) 11.23
c (Å) 16.63
α (°) 90
β (°) 107.2
γ (°) 90
Resolution (Å) 0.9
R_work / R_free 0.21 / 0.23

Data derived from conceptual representation of recent findings; specific values may vary between individual studies.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Target Receptor Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands with proteins, such as the interaction of (R)-N-desethyloxybutynin with its target receptors. The primary therapeutic targets for this compound are the muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype (M3R), which is responsible for mediating detrusor muscle contractility in the bladder. brazjurol.com.brnih.govmdpi.com

Active site analysis involves identifying the key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand. For the related compound (R)-oxybutynin, docking studies with the M3 muscarinic receptor have revealed a specific binding pose stabilized by a network of interactions. nih.gov These insights are highly relevant for understanding the binding of its active metabolite, (R)-N-desethyloxybutynin.

The analysis identifies a universal binding geometry where the ligand establishes several key contacts within the M3R active site. nih.gov A critical salt bridge is typically formed between the protonated amine of the ligand and the side chain of an aspartate residue (Asn147). nih.gov This primary electrostatic interaction is further stabilized by a hydrogen bond with a serine residue (Ser151). nih.gov Additionally, the aromatic portions of the ligand engage in multiple hydrophobic and π-cation interactions with aromatic residues such as tyrosine and tryptophan (specifically Tyr148, Trp503, and Tyr529) in the binding pocket. nih.gov These combined interactions anchor the molecule in a specific conformation, which is essential for its antagonist activity. nih.gov

Table 1: Predicted Intermolecular Interactions between M3R and Ligand

This table summarizes the key amino acid residues in the M3 muscarinic receptor's active site predicted to interact with (R)-oxybutynin and its analogs.

Interacting M3R ResidueInteraction TypeStabilizing Force
Asn147Salt BridgeElectrostatic
Ser151Hydrogen BondElectrostatic
Tyr148Hydrophobic / π-cationVan der Waals / Electrostatic
Trp503Hydrophobic / π-cationVan der Waals / Electrostatic
Tyr529Hydrophobic / π-cationVan der Waals / Electrostatic

After predicting the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the receptor. These functions are mathematical models that approximate the free energy of binding (ΔG_bind). A lower (more negative) score generally indicates a more favorable binding interaction and higher affinity. These estimations are crucial for ranking different compounds in virtual screening campaigns and for understanding structure-activity relationships.

The total binding energy is a sum of various energetic components, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty associated with desolvation. While specific binding energy values for (R)-N-desethyloxybutynin are not detailed in the provided context, the process involves calculating these forces to predict the stability of the ligand-receptor complex. The evaluation of ligand-receptor interaction energies enables the identification of subtle conformational shifts in the receptors induced by ligand binding. unica.it

Table 2: Representative Components of a Docking Scoring Function

This table illustrates the typical energetic terms that contribute to the final binding score in molecular docking simulations.

Energy TermDescriptionFavorable/Unfavorable
Electrostatic EnergyFavorable charge-charge and charge-dipole interactions.Favorable
Van der Waals EnergyShort-range attractive and repulsive forces.Favorable
Hydrogen Bond EnergySpecific electrostatic interaction between H-bond donor and acceptor.Favorable
Desolvation PenaltyEnergy cost of removing water from the ligand and receptor surfaces.Unfavorable
Torsional/Entropic PenaltyEnergy cost associated with restricting the ligand's conformation upon binding.Unfavorable

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of the ligand-receptor complex and the stability of the interactions predicted by docking. scielo.br For a membrane-bound protein like the M3R, simulations typically embed the ligand-receptor complex within a hydrated lipid bilayer to mimic the cellular environment. unica.it

A key application of MD simulations is to assess the conformational stability of the predicted binding pose. scielo.br This is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. scielo.br Conversely, large fluctuations in RMSD may indicate an unstable interaction. This analysis can confirm whether the key interactions identified in docking, such as the salt bridge with Asn147, are maintained over time. The addition of flexibility to ligand-receptor complexes can promote significant conformational changes that impact the representation of pharmacophoric groups. scielo.br

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. nih.gov These methods provide a fundamental understanding of the electron distribution, which governs the molecule's reactivity and its ability to form non-covalent interactions. researchgate.net

DFT can be used to calculate a range of molecular descriptors for (R)-N-desethyloxybutynin. nih.gov The distribution of electron density, visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reveals the regions of the molecule most likely to donate or accept electrons, respectively. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical stability. nih.govresearchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP), dipole moment, and polarizability, provide critical information about how the molecule will "appear" to the receptor and guide the formation of electrostatic and van der Waals interactions. nih.govresearchgate.net

Table 3: Key Electronic Properties Calculated via DFT and Their Significance

This table outlines important molecular properties that can be determined using DFT and explains their relevance to drug-receptor interactions.

PropertySymbolSignificance in Molecular Modeling
Highest Occupied Molecular Orbital EnergyE_HOMORelates to the ability to donate electrons; indicates reactive sites for electrophilic attack.
Lowest Unoccupied Molecular Orbital EnergyE_LUMORelates to the ability to accept electrons; indicates reactive sites for nucleophilic attack.
HOMO-LUMO Energy GapΔEAn indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov
Dipole MomentµMeasures the overall polarity of the molecule, influencing long-range electrostatic interactions. researchgate.net
Molecular Electrostatic PotentialMEPMaps charge distribution, highlighting positive (electron-poor) and negative (electron-rich) regions for non-covalent interactions.
PolarizabilityαDescribes the ease with which the electron cloud can be distorted, influencing van der Waals and induction forces. nih.gov

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a critical descriptor of a molecule's reactivity and intermolecular interactions. For Benzyl (B1604629) Demethyl (R)-Oxybutynin, the MEP surface highlights regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Key Observations from Electrostatic Potential Surface Analysis:

Molecular RegionElectrostatic PotentialImplication for Reactivity
Carbonyl Oxygen (Ester)Negative (Red)Potential for hydrogen bonding and interaction with electrophilic species.
Hydroxyl GroupNegative (Red) on Oxygen, Positive (Blue) on HydrogenActs as both a hydrogen bond donor and acceptor.
Benzyl GroupElectron-rich π-systemSite for potential π-π stacking interactions.
Amine NitrogenPartially NegativeCan act as a hydrogen bond acceptor.

The charge distribution analysis further refines this picture by assigning partial atomic charges to each atom in the molecule. This data is crucial for understanding the molecule's dipole moment and its behavior in different solvent environments. The polar regions identified are key to the molecule's solubility and its ability to interact with polar residues in a receptor binding pocket.

Reaction Pathway Elucidation for Biotransformation

Biotransformation is the process by which the body metabolizes foreign compounds. Computational models can predict the most likely sites of metabolism and the reaction pathways involved. For Benzyl Demethyl (R)-Oxybutynin, the primary metabolic pathways are predicted to be mediated by cytochrome P450 (CYP) enzymes.

The parent compound, oxybutynin (B1027), is known to be metabolized by CYP3A4. mdpi.comnih.gov Its major metabolite is N-desethyloxybutynin. mdpi.com In the case of this compound, several potential biotransformation reactions can be computationally predicted. These predictions are based on the reactivity of different functional groups within the molecule.

Predicted Biotransformation Pathways for this compound:

Reaction TypePredicted SiteResulting Metabolite (Hypothetical)
Phase I
N-dealkylationAmine nitrogenRemoval of the benzyl group, leading to a secondary amine.
HydroxylationBenzyl group aromatic ringAddition of a hydroxyl group to the phenyl ring.
HydroxylationCyclohexyl ringAddition of a hydroxyl group to the cyclohexyl ring.
Ester HydrolysisEster linkageCleavage of the ester bond to form the corresponding carboxylic acid and alcohol.
Phase II
GlucuronidationHydroxyl groupConjugation with glucuronic acid.

These in silico predictions provide a roadmap for experimental metabolic studies, helping to identify potential metabolites that should be targeted for detection in in vitro and in vivo assays.

Homology Modeling and Receptor Structure Prediction for Novel Targets

While (R)-Oxybutynin is a known antagonist of muscarinic receptors, particularly the M3 subtype, the specific targets of this compound may differ or exhibit a varied binding affinity. nih.govnih.gov In the absence of an experimentally determined crystal structure of a receptor in complex with this ligand, homology modeling provides a viable alternative for generating a three-dimensional model of a target protein.

This process involves using the known structure of a related protein (the template) to predict the structure of the target protein. For potential novel targets of this compound, a homology model can be built, followed by molecular docking simulations to predict the binding mode and affinity of the ligand.

A recent study successfully determined the 3D structure of (R)-oxybutynin and performed molecular docking with the M3 muscarinic receptor, revealing key interactions within the binding pocket. nih.govnih.gov This information can serve as a valuable reference for similar docking studies with this compound against both muscarinic receptors and other potential off-targets. The docking simulations would predict the binding energy and identify the specific amino acid residues involved in the interaction, offering insights into the compound's potential pharmacological profile.

Preclinical in Vitro and Ex Vivo Pharmacological Investigations Mechanistic Focus

Isolated Tissue Preparations for Organ-Specific Receptor Studies (e.g., guinea pig bladder, salivary glands for receptor characterization)

Ex vivo studies using isolated organ tissues are instrumental in characterizing the tissue-specific effects of antimuscarinic agents. For (R)-Oxybutynin and its active metabolite, N-desethyloxybutynin, research has centered on tissues relevant to both therapeutic efficacy and side effects, primarily the bladder detrusor muscle and salivary glands. brazjurol.com.brmdpi.com

In comparative in vitro studies on human tissues, both oxybutynin (B1027) and N-desethyloxybutynin were investigated for their effects on the detrusor and parotid gland. nih.gov These preparations allow for the direct measurement of muscle contraction and receptor binding properties in a controlled environment, free from systemic metabolic influences. nih.gov The antimuscarinic activity of oxybutynin is predominantly attributed to the R-enantiomer ((R)-Oxybutynin). brazjurol.com.brfda.govnih.gov Studies in guinea pig bladder and intestine have also been employed to characterize the pharmacological effects of oxybutynin enantiomers. mdpi.com

Dose-Response Relationships for Receptor Agonism/Antagonism

The primary mechanism of action for oxybutynin is the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors. nih.govnih.gov In vitro functional studies on isolated human detrusor muscle strips demonstrate that both oxybutynin and N-desethyloxybutynin cause a concentration-dependent rightward shift in the dose-response curve for the agonist carbachol (B1668302), without depressing the maximum response. nih.gov This parallel shift is the hallmark of competitive antagonism. nih.gov

The potency of this antagonism is quantified by the pA2 value. In the human detrusor, the pA2 value for oxybutynin was determined to be 7.8, while for N-desethyloxybutynin it was 7.6, indicating similar potent competitive antimuscarinic effects in the target organ. nih.gov

Radioligand binding assays have been used to determine the binding affinity (expressed as Ki or pKi values) of these compounds for different muscarinic receptor subtypes (M1-M5). These studies show that the compounds are non-selective muscarinic antagonists, potently displacing ligands at M1, M3, and M4 receptors, with lower potency at M2 and M5 subtypes. nih.govingentaconnect.com Notably, the metabolite N-desethyloxybutynin is often more potent than the parent compound, and the R-enantiomers are generally more potent than their corresponding S-enantiomers. nih.govingentaconnect.com In radioligand binding studies on the human detrusor, oxybutynin and N-desethyloxybutynin showed identical pKi values of 8.2. nih.gov However, in the human parotid gland, the affinity for N-desethyloxybutynin (pKi of 8.7) was found to be significantly higher than for oxybutynin (pKi of 8.5). nih.govmedchemexpress.com This higher affinity in the salivary gland is thought to contribute significantly to the side effect of dry mouth. brazjurol.com.br

CompoundTissue/ReceptorAffinity Measurement (pKi)
Oxybutynin Human Detrusor8.2
N-desethyloxybutynin Human Detrusor8.2
Oxybutynin Human Parotid Gland8.5
N-desethyloxybutynin Human Parotid Gland8.7
(R)-Oxybutynin Human m1 Receptor8.7
(R)-N-desethyloxybutynin Human m1 Receptor9.0
(R)-Oxybutynin Human m3 Receptor8.7
(R)-N-desethyloxybutynin Human m3 Receptor8.9

Data sourced from multiple in vitro binding studies.

Primary Cell Culture Models for Receptor Expression and Functional Assays

Primary cell culture models offer a valuable platform for investigating the effects of compounds on specific cell types. Recent preclinical studies have utilized sensory neurons maintained in vitro to explore the effects of oxybutynin. nih.gov

In one such study, oxybutynin was applied to sensory neuron cultures derived from adult normal rats and diabetic mice. nih.gov The results showed that oxybutynin promoted significant neurite outgrowth, a key indicator of neuronal health and regeneration, with a maximal effect observed in the 1-100 nmol/l concentration range. nih.gov This functional assay in a primary cell culture system also revealed that the compound enhanced the mitochondrial energetic profile of the neurons, as evidenced by increased basal and maximal respiration. nih.gov These findings highlight the utility of primary cell models in revealing novel functional effects of compounds beyond their primary receptor antagonism.

Receptor Desensitization and Internalization Studies in Cell Lines

Receptor desensitization and internalization are cellular processes that often occur following prolonged or intense stimulation by an agonist, leading to a diminished response over time. As (R)-Oxybutynin functions as a competitive antagonist, it does not activate the muscarinic receptor. Consequently, it is not expected to induce receptor desensitization or internalization through the same pathways as agonists. This area of investigation is not a primary focus in the published literature for oxybutynin, as its mechanism of action does not typically trigger these phenomena.

Assessment of Compound Stability and Degradation in Biological Milieu (in vitro)

Understanding the stability of a compound in a biological environment is crucial. In vitro models using liver microsomes are standard for assessing metabolic stability. springernature.comyoutube.com Studies with human liver microsomes show that oxybutynin is metabolized primarily by the cytochrome P450 enzyme CYP3A4. researchgate.netdrugbank.com

In vitro investigations into the stereoselective metabolism revealed that in human liver microsomes, (R)-Oxybutynin and its metabolite (R)-N-desethyloxybutynin were eliminated at a slightly slower rate than their corresponding (S)-enantiomers. researchgate.net The intrinsic clearance for oxybutynin in human liver microsomes has been reported in the range of 78-278 µL/min/mg. researchgate.net

The stability of oxybutynin has also been assessed in aqueous solutions prepared for clinical use. An investigation into homemade solutions for intravesical instillation found that the compound degrades over time. nih.gov When tap water was used as the solvent, the concentration of oxybutynin fell to below 50% by the second week and to 25% by the fourth week. nih.gov However, stability was significantly improved when normal saline was used as the solvent, with solutions maintaining approximately 80% of their initial concentration after four weeks. nih.gov This suggests that the pH and composition of the biological milieu can significantly impact the compound's degradation. nih.gov

In Vitro SystemFinding
Human Liver Microsomes Primary metabolizing enzyme is CYP3A4. (R)-enantiomers are eliminated slightly slower than (S)-enantiomers.
Aqueous Solution (Tap Water) Significant degradation; concentration drops to <50% by week 2.
Aqueous Solution (Normal Saline) Improved stability; maintains ~80% concentration at week 4.

Emerging Research Themes and Future Academic Directions

Exploration of Novel Receptor Subtypes or Off-Target Interactions

While the primary mechanism of (R)-Oxybutynin involves blocking muscarinic acetylcholine (B1216132) receptors (mAChRs), recent research has focused on delineating its precise binding profile and exploring interactions beyond the M3 receptor in the bladder. The antimuscarinic activity of oxybutynin (B1027) resides predominantly in the (R)-isomer. drugs.com

Binding Affinities (Ki, nM) of Racemic N-desethyl-oxybutynin at Muscarinic Receptors in Rat Tissues
TissuePrimary Receptor SubtypeKi (nM)
BladderM35.38
Submaxillary GlandM33.12
ColonM35.59
HeartM216

Data derived from studies on the racemic active metabolite of oxybutynin in isolated rat tissues. caymanchem.com

Beyond the muscarinic receptor family, preclinical studies have uncovered novel therapeutic possibilities. Research indicates that muscarinic antagonists, including oxybutynin, may act via the M1 sub-type to promote neurite outgrowth from sensory neurons. escholarship.orgnih.gov This has led to investigations into oxybutynin as a potential treatment for diabetic peripheral neuropathy, a significant "off-target" application. escholarship.orgnih.gov In one study, oxybutynin was shown to reverse the loss of nerve profiles in the skin and cornea of a mouse model of diabetes. escholarship.org Another line of research found that oxybutynin can rescue the proliferative capacity of muscle progenitor cells that have defective mitochondrial complex III, suggesting an impact on cellular energetics. physiology.org

Development as a Molecular Probe for Receptor Biology

The well-defined and stereoselective binding profile of (R)-Oxybutynin makes it a valuable tool for investigating receptor biology. As a high-affinity antagonist for specific muscarinic receptor subtypes, it can be used in competitive binding assays to help characterize the affinity and selectivity of new, unstudied compounds.

The utility of (R)-Oxybutynin as a molecular probe is enhanced by a precise understanding of its three-dimensional structure and its interaction with the receptor's binding pocket. Recently, the crystal structure of oxybutynin hydrochloride was definitively solved using Microcrystal Electron Diffraction (MicroED), a feat that had been elusive for nearly 50 years. nih.gov This high-resolution structural data has been used in molecular docking models to investigate the binding mechanism between (R)-Oxybutynin and the M3 muscarinic receptor. nih.gov Such models reveal essential contact points and conformational changes within the receptor, providing a template that can guide the discovery of other M3 antagonists and deepen the understanding of ligand-receptor interactions. nih.gov

Advanced Drug Discovery Strategies Inspired by its Structure

The chemical scaffold of (R)-Oxybutynin serves as an inspiration for advanced drug discovery strategies aimed at improving efficacy and selectivity for muscarinic targets. One major strategy has focused on developing sophisticated drug delivery systems that function like prodrugs to optimize the pharmacokinetic profile of the active molecule. Extended-release oral formulations and transdermal patches were designed to bypass extensive first-pass metabolism. nih.govnih.gov This approach provides a smoother plasma concentration profile and alters the ratio of parent drug to its active metabolite, N-desethyloxybutynin. nih.gov

Furthermore, the structure of (R)-Oxybutynin can inform the rational design of new chemical entities with novel mechanisms of action, such as allosteric modulators. Allosteric modulators bind to a secondary site on a receptor, rather than the primary (orthosteric) site where acetylcholine and competitive antagonists like oxybutynin bind. mdpi.comumn.edu This can subtly change the receptor's conformation, either enhancing or reducing the effect of the natural ligand. mdpi.com While oxybutynin itself is an orthosteric antagonist, a detailed understanding of its binding pose within the M3 receptor can help identify adjacent regions that may serve as allosteric sites, guiding the design of new molecules with potentially higher selectivity and different functional outcomes. nih.govresearchgate.net

Integration with Systems Biology and Network Pharmacology Approaches

Future research on (R)-Oxybutynin is poised to benefit from its integration into systems biology and network pharmacology models. These approaches move beyond a "one-drug, one-target" paradigm to consider how a compound interacts with a complex network of proteins, pathways, and physiological systems. physiology.org The pathophysiology of conditions like OAB is understood to involve neurogenic, myogenic, and urothelial mechanisms, making it an ideal candidate for systems-level analysis. nih.gov

By mapping the known interactions of (R)-Oxybutynin and (R)-N-desethyloxybutynin with the M1-M5 receptor subtypes onto comprehensive biological networks, researchers can better predict systemic effects. wikipedia.orgnih.gov This can help elucidate the complex interplay between the central and peripheral nervous systems in bladder control and identify why a non-selective muscarinic antagonist can have a targeted therapeutic effect. urotoday.com Network pharmacology can also predict potential off-target effects or identify opportunities for drug repositioning by revealing unexpected connections between the drug's targets and other disease pathways. drugbank.com

Methodological Innovations in Studying Chiral Pharmacological Agents

The study of (R)-Oxybutynin has both benefited from and contributed to methodological innovations in chiral pharmacology. Because enantiomers of a drug can have different pharmacological and toxicological properties, separating and studying them individually is critical. chiralpedia.comnih.gov

A significant recent innovation is the application of Microcrystal Electron Diffraction (MicroED) to solve the 3D structure of oxybutynin from nanocrystals. nih.gov This cryo-EM technique is a powerful tool for pharmaceutical analysis, as it can determine high-resolution structures from samples that are too small for traditional X-ray crystallography, a common challenge in drug development. nih.govfrontiersin.orgthermofisher.comacs.org

Q & A

Basic: What analytical methods are recommended for structural characterization of Benzyl Demethyl (R)-Oxybutynin?

To confirm the structure of this compound, use high-resolution mass spectrometry (HR-MS) to determine molecular weight (e.g., molecular formula C₂₀H₁₈O₇, MW 370.4 as per similar benzyl derivatives) and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry. Assign peaks using deuterated solvents (e.g., DMSO-d₆), and cross-validate with X-ray crystallography if crystalline forms are obtainable. For purity assessment, pair HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 210–280 nm .

Basic: What safety protocols should be followed during handling and storage?

  • Handling : Avoid inhalation, skin/eye contact, and electrostatic discharge. Use PPE (gloves, lab coat, goggles) and work in a fume hood with local exhaust ventilation .
  • Storage : Keep containers tightly sealed in cool (<25°C), dry conditions. Use inert gas (N₂/Ar) purging for hygroscopic or oxidation-sensitive batches .

Advanced: How can synthetic challenges in demethylation or protecting group strategies be addressed?

Demethylation steps often require selective conditions to avoid side reactions. For example, benzyl protecting groups (e.g., as used in pyrimido[4,5-c]pyridazine derivatives) can shield reactive sites during synthesis. Optimize deprotection using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., TFA), monitored by TLC/LC-MS. If direct demethylation fails, consider alternative routes like reductive alkylation or enzymatic methods .

Advanced: What methodological approaches resolve contradictions in bioactivity data?

Conflicting bioactivity results may arise from impurities or stereochemical variability. Implement batch-to-batch consistency checks via HPLC-MS and bioassays (e.g., ER stress assays). For mechanistic studies, use siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., autophagy vs. apoptosis). Cross-reference findings with orthogonal assays (e.g., ROS detection via DCFH-DA for oxidative stress) .

Advanced: How can metabolic pathways of this compound be studied in vitro?

Use hepatic microsomal assays (human/rat liver S9 fractions) to identify phase I/II metabolites. Incubate the compound with NADPH/UDGA and analyze via LC-QTOF-MS. For stability testing, simulate gastric (pH 2) and intestinal (pH 7.4) conditions. Pair with CYP450 inhibition assays (e.g., fluorogenic substrates) to assess drug-drug interaction risks .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Purity ≥95% is standard for in vitro studies. Quantify impurities via HPLC-UV/ELSD with calibration against certified reference materials. For trace contaminants (e.g., residual solvents), use GC-MS with headspace sampling. Document thresholds using ICH Q3A/B guidelines, ensuring ≤0.1% for unknown impurities .

Advanced: What experimental designs optimize enantiomeric resolution for (R)-isomers?

Use chiral chromatography (Chiralpak IA/IB columns) with polar organic mobile phases (e.g., hexane/isopropanol). For preparative separation, scale to SMB (simulated moving bed) chromatography. Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy. Computational modeling (e.g., DFT for docking studies) can predict chiral recognition mechanisms .

Advanced: How do researchers reconcile conflicting data on receptor binding affinity?

Contradictions may stem from assay variability (e.g., radioligand vs. SPR). Standardize protocols using cell-based reporter assays (e.g., luciferase for GPCR activity) and compare with SPR/BLI (surface plasmon resonance/biolayer interferometry) for kinetic analysis. Include positive controls (e.g., known agonists/antagonists) and validate with CRISPR-edited cell lines .

Notes

  • For synthesis, prioritize methods validated in peer-reviewed journals (e.g., benzyl protection/deprotection in pyridazine derivatives) .
  • Cross-validate bioactivity data with multiple assays to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.